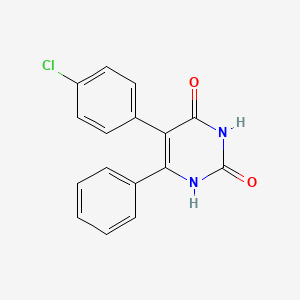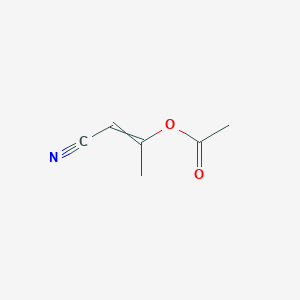
1-Cyanoprop-1-en-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanoprop-1-en-2-yl acetate is a chemical compound with the molecular formula C6H7NO2. It is characterized by the presence of a cyano group (–CN) and an acetate group (–OCOCH3) attached to a propene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyanoprop-1-en-2-yl acetate can be synthesized through a two-step reaction process:
Hydrocyanation of Acrolein: Acrolein reacts with hydrocyanic acid in the presence of a catalyst such as N,N-dimethylaminopyridine carboxylate to form acrolein cyanohydrin.
Esterification: The acrolein cyanohydrin is then esterified with an esterifying agent like acetic anhydride, again in the presence of a catalyst, to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves continuous processes to ensure high yield and purity. One such method involves the reaction of acrolein, acetic anhydride, and sodium cyanide in a continuous flow reactor .
Chemical Reactions Analysis
Types of Reactions: 1-Cyanoprop-1-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyanoprop-1-en-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and esters.
Mechanism of Action
The mechanism of action of 1-cyanoprop-1-en-2-yl acetate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the adjacent carbon more susceptible to nucleophilic attack. The acetate group can undergo hydrolysis to form acetic acid and the corresponding alcohol .
Comparison with Similar Compounds
1-Cyanoprop-1-en-2-yl benzoate: Similar structure but with a benzoate group instead of an acetate group.
2-Cyanoprop-2-yl acetate: Similar structure but with the cyano group on the second carbon.
Uniqueness: 1-Cyanoprop-1-en-2-yl acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
646516-85-0 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-cyanoprop-1-en-2-yl acetate |
InChI |
InChI=1S/C6H7NO2/c1-5(3-4-7)9-6(2)8/h3H,1-2H3 |
InChI Key |
GYVPBWMRQQBQJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC#N)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


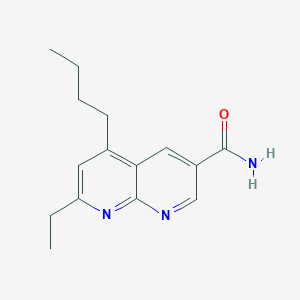
![Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-](/img/structure/B12594590.png)
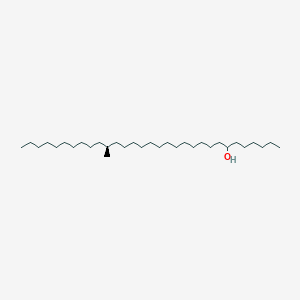

![{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B12594600.png)
![N~2~-{[4-(Diethoxymethyl)phenyl]methyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B12594601.png)
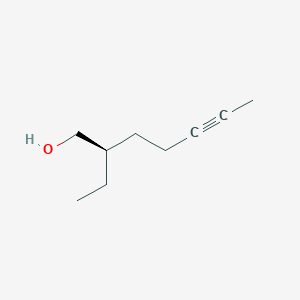
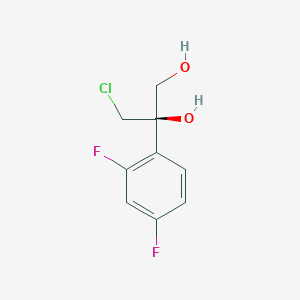
![2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline](/img/structure/B12594611.png)

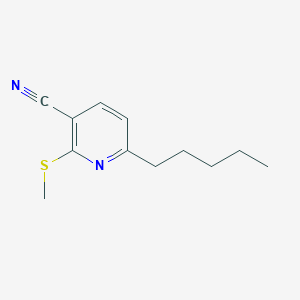
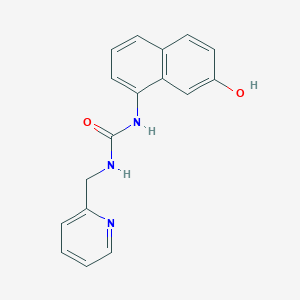
![2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate](/img/structure/B12594659.png)
